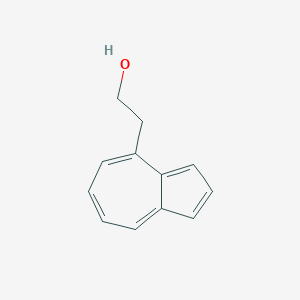
2-(4-Azulyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Azulyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The biological applications of 2-(4-Azulyl)ethanol are particularly noteworthy. Research indicates that compounds derived from azulene exhibit significant pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. The following table summarizes key studies highlighting the biological effects of this compound derivatives:
Therapeutic Applications
The therapeutic potential of this compound is being actively researched. Its derivatives have been investigated for use in treating conditions such as:
- Cancer : Certain derivatives exhibit cytotoxicity against cancer cell lines, suggesting a role in cancer therapy.
- Inflammatory Diseases : The anti-inflammatory properties may provide therapeutic avenues for conditions like arthritis and other inflammatory disorders.
- Neurological Disorders : Azulene derivatives have shown promise in neuroprotective studies, indicating potential applications in neurodegenerative diseases.
Case Studies
- Anti-inflammatory Activity : A study conducted by Yeromina et al. synthesized several derivatives of this compound and evaluated their anti-inflammatory effects using in vitro models. Compounds that adhered to Lipinski's Rule were prioritized for further experimental testing due to their favorable pharmacokinetic profiles .
- Anticancer Properties : Research has demonstrated that specific azulene-derived compounds can induce apoptosis in various cancer cell lines. This is attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation .
Properties
CAS No. |
13935-44-9 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-azulen-4-ylethanol |
InChI |
InChI=1S/C12H12O/c13-9-8-11-5-2-1-4-10-6-3-7-12(10)11/h1-7,13H,8-9H2 |
InChI Key |
NUNNFXWRAPYHDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C2=CC=CC2=C1)CCO |
Canonical SMILES |
C1=CC=C(C2=CC=CC2=C1)CCO |
Key on ui other cas no. |
13935-44-9 |
Synonyms |
2-azulen-4-ylethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















